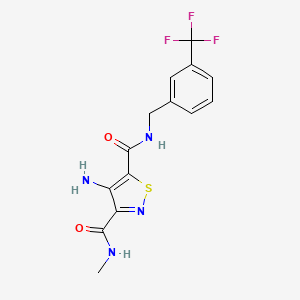
4-amino-N3-methyl-N5-(3-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanates with amines, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide . These processes typically involve amination followed by cyclization with hydrazine hydrate. The synthesis of azo compounds, such as 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, also involves specific reagents and conditions that allow for the creation of chromophoric groups for protein sequence analysis .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system . The crystal structure determination is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The Dimroth rearrangement is a chemical reaction relevant to triazole compounds, where an amino triazole is transformed into a benzylamino isomer under basic conditions . This reaction can be manipulated for preparative purposes, and the equilibrium can be shifted by changing the reaction conditions. Additionally, the ruthenium-catalyzed synthesis of triazole-based scaffolds is discussed, which provides a method to avoid the Dimroth rearrangement and achieve regiocontrolled cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their inhibitory effects on cancer cell proliferation , as well as their spectroscopic properties, such as UV, IR, and NMR spectra . The FT-IR analysis of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione provides insights into the vibrational modes of the molecule, and the molecular electrostatic potential (MEP) map indicates possible sites for nucleophilic attack . The synthesis of 8-azapurines from triazole carboxamides and amidines is also discussed, with the physical properties of the products measured and analyzed .
科学的研究の応用
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1). This research highlights the potential of similar compounds in developing antiviral agents Hebishy et al., 2020.
Synthetic Methodologies
Albert and Taguchi (1973) developed methods for synthesizing 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles. This study provides an example of synthetic routes that could be relevant for creating structurally related compounds Albert & Taguchi, 1973.
Antimicrobial Applications
Research by Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives revealed some compounds with good or moderate antimicrobial activities. This suggests that similar isothiazole derivatives might find use in developing antimicrobial agents Bektaş et al., 2007.
Corrosion Inhibition
Sudheer & Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion in hydrochloric acid medium, indicating that compounds like the one could be explored for their potential as corrosion inhibitors Sudheer & Quraishi, 2013.
特性
IUPAC Name |
4-amino-3-N-methyl-5-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c1-19-12(22)10-9(18)11(24-21-10)13(23)20-6-7-3-2-4-8(5-7)14(15,16)17/h2-5H,6,18H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMPTWHZPOYFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N3-methyl-N5-(3-(trifluoromethyl)benzyl)isothiazole-3,5-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

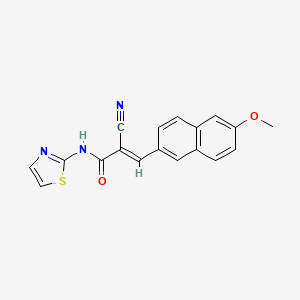
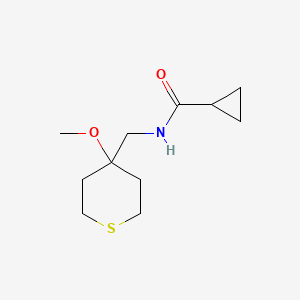
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2501525.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)
![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)
![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)
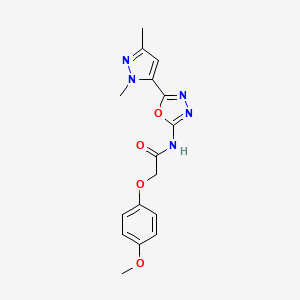
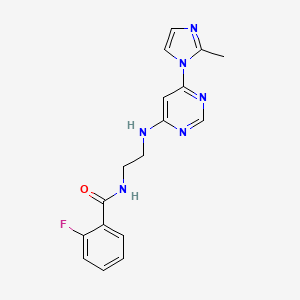

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)